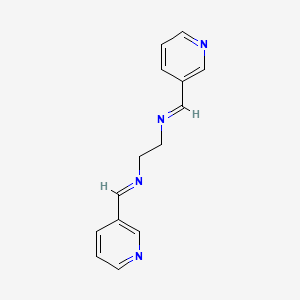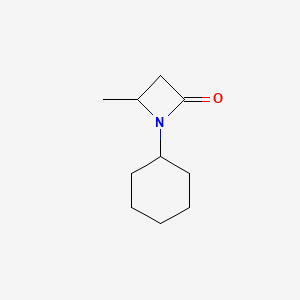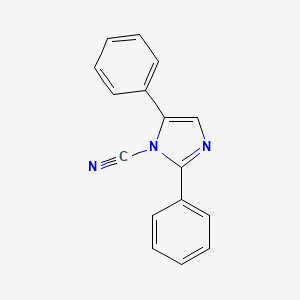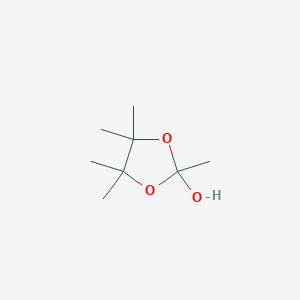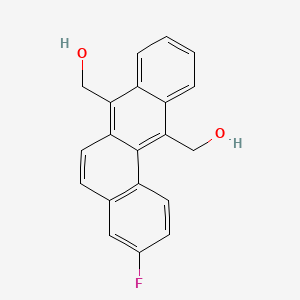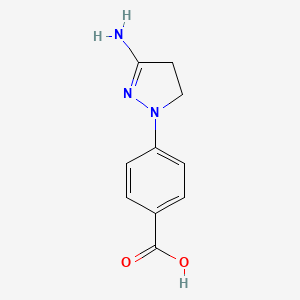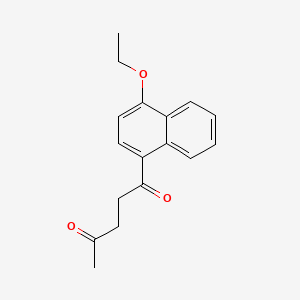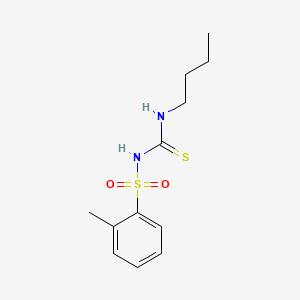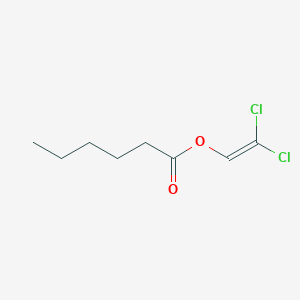
2,2-Dichloroethenyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloroethenyl hexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound is formed by the esterification of hexanoic acid with 2,2-dichloroethenol. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethenyl hexanoate typically involves the esterification reaction between hexanoic acid and 2,2-dichloroethenol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Hexanoic Acid+2,2-Dichloroethenol→2,2-Dichloroethenyl hexanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents, such as n-hexane, can further enhance the reaction rate and product purity. The process may also include steps for purification, such as distillation and recrystallization, to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloroethenyl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
Oxidation: Hexanoic acid derivatives.
Reduction: 2,2-Dichloroethenyl hexanol.
Substitution: Compounds with substituted chlorine atoms, depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dichloroethenyl hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dichloroethenyl hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmission and leading to potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloroethenyl acetate
- 2,2-Dichloroethenyl butanoate
- 2,2-Dichloroethenyl propanoate
Comparison
Compared to similar compounds, 2,2-Dichloroethenyl hexanoate has a longer carbon chain, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. Its unique structure may also result in distinct biological activities and applications, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
79076-93-0 |
|---|---|
Formule moléculaire |
C8H12Cl2O2 |
Poids moléculaire |
211.08 g/mol |
Nom IUPAC |
2,2-dichloroethenyl hexanoate |
InChI |
InChI=1S/C8H12Cl2O2/c1-2-3-4-5-8(11)12-6-7(9)10/h6H,2-5H2,1H3 |
Clé InChI |
VTATVTVLQQBZTN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



